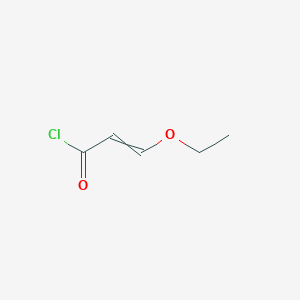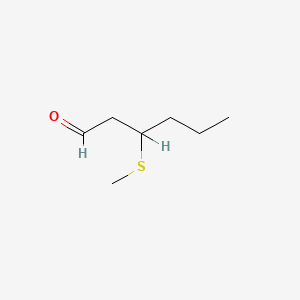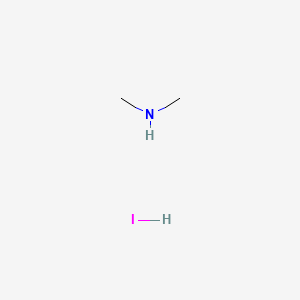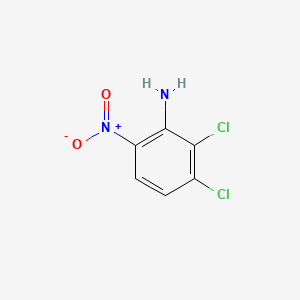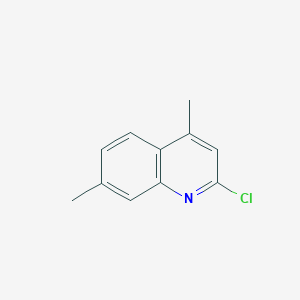
2-Chloro-4,7-dimethylquinoline
Vue d'ensemble
Description
2-Chloro-4,7-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN and a molecular weight of 191.66 . It is used in proteomics research .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . An improved process for the preparation of 7-chloroquinaldine, which could be related to 2-Chloro-4,7-dimethylquinoline, has been found. This process uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,7-dimethylquinoline consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
2-Chloro-4,7-dimethylquinoline is a powder with a melting point of 49-52 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique
Antiviral Applications
2-Chloro-4,7-dimethylquinoline analogs, particularly chloroquine, have been studied for their antiviral effects against a range of viruses. Chloroquine is known to inhibit pH-dependent steps of viral replication across flaviviruses, retroviruses, and coronaviruses. This includes inhibiting HIV replication and potentially offering a revival in treating viral diseases like AIDS and severe acute respiratory syndrome (SARS) due to its immunomodulatory effects, such as suppressing the production/release of tumor necrosis factor α and interleukin 6 (Savarino et al., 2003).
Anticancer Properties
Research has identified chloroquine and its analogs as potential agents in cancer therapy, showing efficacy in sensitizing cancer cells to chemotherapy and radiation treatments. These compounds, by virtue of their lysosomotropic properties, can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The mechanism involves interference with cellular autophagy pathways, enhancing the efficacy of conventional cancer therapies when used in combination with chloroquine and its analogs (Solomon & Lee, 2009).
Antimalarial Activity
Chloroquine's primary use has been in the treatment of malaria due to its efficacy against Plasmodium parasites. Studies have explored its mechanisms, resistance patterns, and potential for repurposing in the treatment of other diseases. Despite the emergence of chloroquine-resistant Plasmodium falciparum strains, ongoing research has aimed at understanding and overcoming these challenges, as well as repurposing chloroquine for other therapeutic applications due to its biochemical properties (Njaria et al., 2015).
Role in Chemical Synthesis
2-Chloro-4,7-dimethylquinoline and its derivatives play a significant role in the synthesis of complex organic molecules. These compounds have been utilized in various synthetic applications, including the construction of fused or binary quinoline-core heterocyclic systems. The synthetic versatility of these compounds allows for the development of molecules with potential biological activity, illustrating the breadth of research and application in chemical synthesis (Hamama et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-4,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRCVSFZBBQATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368830 | |
| Record name | 2-chloro-4,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,7-dimethylquinoline | |
CAS RN |
88499-92-7 | |
| Record name | 2-chloro-4,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



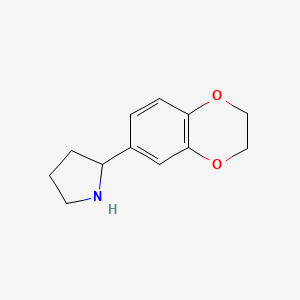
![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)
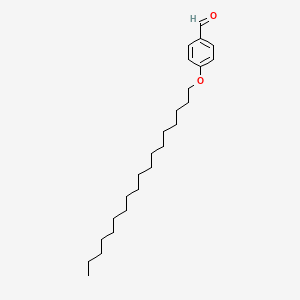
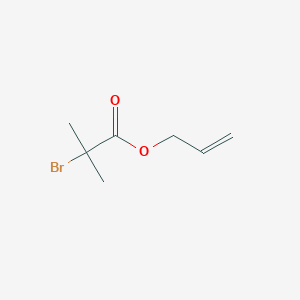
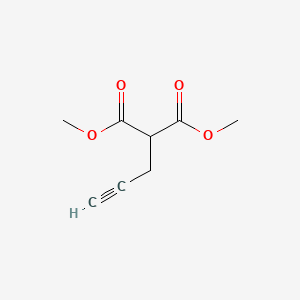
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)
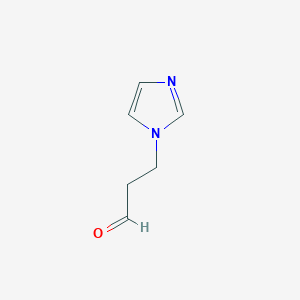
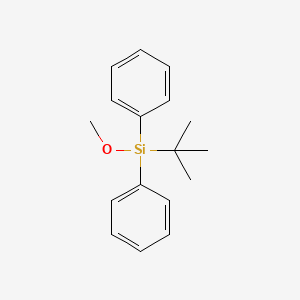
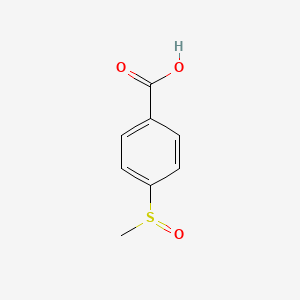
![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)
